molecular formula C21H21N5OS B11012746 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B11012746
M. Wt: 391.5 g/mol
InChI Key: FJTJSEOMHDNZMD-UHFFFAOYSA-N
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Description

The compound you’ve mentioned is a complex heterocyclic molecule with multiple functional groups. Let’s break it down:

    Benzimidazole Ring (1H-benzimidazol-2-yl): The benzimidazole ring is a five-membered heterocycle containing two nitrogen atoms. It is found in various biologically active compounds and pharmaceuticals.

    Piperidine Ring (piperidin-1-yl): Piperidine is a six-membered heterocycle with one nitrogen atom. It is commonly found in natural products and synthetic drugs.

    Thiazole Ring (1H-pyrrol-1-yl): Thiazole is a five-membered heterocycle containing sulfur and nitrogen. It also appears in various bioactive molecules.

Preparation Methods

Synthetic Routes:

Industrial Production:

The industrial-scale production methods for this compound may involve modifications of the above synthetic routes, optimization for yield, and safety considerations.

Chemical Reactions Analysis

The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. Major products formed would be derivatives of the compound with altered substituents.

Mechanism of Action

The exact mechanism of action depends on the specific biological context. It likely interacts with molecular targets (e.g., enzymes, receptors) and modulates cellular pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, it’s essential to compare this compound’s structure, properties, and biological effects with related molecules.

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C21H21N5OS/c1-14-18(28-21(22-14)26-10-4-5-11-26)20(27)25-12-8-15(9-13-25)19-23-16-6-2-3-7-17(16)24-19/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,23,24)

InChI Key

FJTJSEOMHDNZMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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